molecular formula C22H15Br2N3O2S2 B11529778 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11529778
M. Wt: 577.3 g/mol
InChI Key: JBAGJCULFTVBTB-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a phenylacetamide group, and dibromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Dibromo Substituents: Bromination of the phenolic compound using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Condensation Reaction: The dibromo-hydroxyphenyl compound is then condensed with the benzothiazole derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure and reactivity.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo substituents and the benzothiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-METHYLACETAMIDE
  • **2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-ETHYLACETAMIDE

Uniqueness

The uniqueness of 2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dibromo substituents and a benzothiazole ring is particularly noteworthy, as it can lead to unique interactions with molecular targets.

Properties

Molecular Formula

C22H15Br2N3O2S2

Molecular Weight

577.3 g/mol

IUPAC Name

2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H15Br2N3O2S2/c23-14-8-13(21(29)17(24)9-14)11-25-16-6-7-18-19(10-16)31-22(27-18)30-12-20(28)26-15-4-2-1-3-5-15/h1-11,29H,12H2,(H,26,28)

InChI Key

JBAGJCULFTVBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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